Superior Potency in HSF1-Mediated HSP72 Induction Assay Compared to a Close Patent Analog
CCT245232 (Example 39) is substantially more potent than the structurally related Example 2 from the same patent family in a cellular assay measuring HSF1-driven HSP72 induction. CCT245232 inhibits the pathway with an IC50 of 2.8 nM, a value that is over an order of magnitude lower than the 51 nM IC50 recorded for Example 2 under identical assay conditions [1]. This establishes CCT245232 as a significantly more effective inhibitor of the HSF1 pathway in a human cell-based model.
| Evidence Dimension | Inhibition of 17-AAG-induced HSF1 pathway activity (HSP72 induction) |
|---|---|
| Target Compound Data | IC50 = 2.80 nM |
| Comparator Or Baseline | Example 2 (BDBM50234090): IC50 = 51 nM |
| Quantified Difference | 18.2-fold greater potency |
| Conditions | Human U2OS osteosarcoma cells; 1 hr pre-incubation with compound followed by 17-AAG challenge. |
Why This Matters
For researchers studying HSF1 transcriptional activity, this >18-fold potency difference means CCT245232 can achieve complete pathway suppression at concentrations where the close analog Example 2 would be ineffective, reducing off-target effects at higher doses.
- [1] BindingDB. IC50 data for BDBM50234074 (CCT245232) and BDBM50234090 (US9701664, Example 2) in the HSF1 pathway assay. View Source
